Copper(II) hexafluoro-2,4-pentanedionate xhydrate

Description

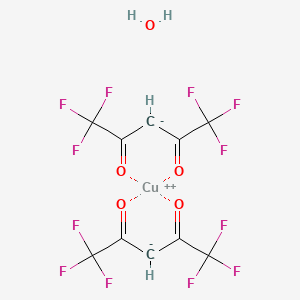

Copper(II) hexafluoro-2,4-pentanedionate xhydrate (CAS 155640-85-0) is a coordination compound with the molecular formula C₁₀H₂CuF₁₂O₄·xH₂O. It is also known as bis(hexafluoroacetylacetonato)copper(II) hydrate and serves as a critical precursor in materials science due to its high thermal stability and volatility . The anhydrous form (CAS 14781-45-4) has a molecular weight of 477.65 g/mol and sublimes at 70°C under low pressure (0.05 mmHg) . Key applications include:

- Chemical Vapor Deposition (CVD): Used to synthesize copper-containing thin films .

- Supercritical Fluid Deposition (SCFD): Dissolves in supercritical CO₂ for nanoparticle synthesis .

- Catalysis: Employed in fuel cell catalysts and organometallic reactions .

The hydrated form is hygroscopic and typically handled under controlled conditions to maintain purity (99.99% metals basis) .

Properties

Molecular Formula |

C10H4CuF12O5 |

|---|---|

Molecular Weight |

495.66 g/mol |

IUPAC Name |

copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;hydrate |

InChI |

InChI=1S/2C5HF6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;;1H2/q2*-1;+2; |

InChI Key |

RCFWWCAODKVQNN-UHFFFAOYSA-N |

Canonical SMILES |

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Direct Complexation of Copper(II) Salts with Hexafluoroacetylacetone

The most common preparation involves reacting copper(II) salts (e.g., copper(II) acetate or copper(II) sulfate) with hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione) in an organic solvent or aqueous-organic mixture. The reaction proceeds via ligand exchange, forming the copper(II) bis(hexafluoroacetylacetonate) complex, which upon crystallization incorporates water molecules to form the xhydrate.

- Dissolve copper(II) salt in a suitable solvent (e.g., methanol or acetone).

- Add hexafluoroacetylacetone dropwise under stirring.

- Maintain reaction temperature between ambient and 50°C to optimize complex formation.

- After completion, isolate the product by filtration or crystallization.

- Dry under controlled humidity to retain the hydrate form.

Hydrolysis of Copper(II) Bis(hexafluoroacetylacetonato) Complex

A patented method describes hydrolyzing copper(II) bis(1,1,1,5,5,5-hexafluoroacetylacetonato) to regenerate hexafluoroacetylacetone and simultaneously isolate the copper complex hydrate:

- Charge a reaction vessel with copper(II) bis(hexafluoroacetylacetonato) (optionally containing impurities).

- Add water and a catalytic amount of acid (e.g., sulfuric acid) to promote hydrolysis.

- Maintain temperature between 20°C and 90°C (preferably ~50°C) for 6 hours.

- Extract the organic layer with an ether solvent (e.g., t-butyl methyl ether).

- Concentrate the organic phase to obtain hexafluoroacetylacetone dihydrate.

- The copper complex remains as a hydrated solid, which can be separated and purified.

This method allows recovery of both the ligand and the copper complex hydrate, enhancing yield and purity.

Protonation and Recovery from Process Streams

In industrial or synthetic processes where copper-ligand complexes are byproducts, the copper(II) hexafluoro-2,4-pentanedionate hydrate can be isolated by:

- Cooling and condensing the copper-ligand complex from the process stream.

- Treating the complex with protonation agents such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid.

- This protonation facilitates ligand release and complex precipitation.

- The copper complex hydrate is then recovered by filtration and drying.

This approach is useful for recycling and purification in large-scale syntheses.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 20–90°C (optimal ~50°C) | Higher temps (>110°C) reduce yield |

| Reaction Time | 4–6 hours | Ensures complete hydrolysis and complexation |

| Acid Catalyst | Sulfuric acid (H2SO4), others | Catalytic amounts sufficient |

| Solvent for Extraction | t-Butyl methyl ether, diethyl ether | Used to separate organic ligand phase |

| Water Amount | Sufficient to form aqueous solution | Critical for hydrolysis |

| Stirring | Continuous magnetic stirring | Ensures homogeneity |

Research Findings and Analytical Data

- The copper(II) hexafluoro-2,4-pentanedionate hydrate is hygroscopic and must be stored in a cool, dry place to prevent decomposition and loss of hydrate water.

- The compound is stable below 25°C but slowly decomposes at elevated temperatures, releasing copper oxide fumes and fluorinated organic vapors.

- The hydrate form is confirmed by crystallographic studies showing water molecules coordinated or hydrogen-bonded within the crystal lattice.

- Spectroscopic analysis (IR, NMR) confirms the presence of hexafluoroacetylacetonate ligands coordinated to copper(II) centers.

- The compound is insoluble in water and reacts with it, which is why controlled hydration is critical during preparation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Complexation | Copper salt + hexafluoroacetylacetone in solvent, crystallization | Simple, widely used | Requires careful control of hydration |

| Hydrolysis of Copper Complex | Acid-catalyzed hydrolysis, extraction, concentration | Allows ligand recovery, high purity | Longer reaction time, acid handling |

| Protonation from Process Streams | Cooling, protonation with acids, filtration | Useful for recycling, industrial scale | Requires acid handling, purification steps |

Chemical Reactions Analysis

Types of Reactions

Copper(II) hexafluoro-2,4-pentanedionate xhydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

Reduction: It can be reduced to form copper(I) complexes.

Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand substitution reactions typically require the presence of other ligands and may be facilitated by heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .

Scientific Research Applications

Copper(II) hexafluoro-2,4-pentanedionate xhydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Copper(II) hexafluoro-2,4-pentanedionate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can interact with molecular targets, leading to changes in their structure and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1 summarizes key properties of copper(II) hexafluoro-2,4-pentanedionate xhydrate and related metal β-diketonates.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Cu(hfac)₂·xH₂O | C₁₀H₂CuF₁₂O₄·xH₂O | 477.65 (anhydrous) | 155640-85-0 | 130–134 (hydrated) | Soluble in scCO₂ |

| Co(hfac)₂·xH₂O | C₁₀H₆CoF₁₂O₅ | 493.07 | 206986-92-7 | Not reported | Insoluble in water |

| Pd(hfac)₂ | C₁₀H₈F₁₈O₄Pd | 649.63 | 64916-48-9 | Not reported | Organic solvents |

| Cu(hfac)(cod) (Cu(I) complex) | C₁₃H₁₈CuF₆O₄ | 449.83 | Not provided | Stable up to 220°C | High volatility |

| Cu(acac)₂ (Copper(II) acetylacetonate) | C₁₀H₁₄CuO₄ | 261.76 | 13395-16-9 | 230–240 | Soluble in CHCl₃ |

Key Observations :

- Thermal Stability : The copper(I) complex Cu(hfac)(cod) exhibits superior thermal stability (up to 220°C) compared to Cu(hfac)₂·xH₂O, which decomposes at 220°C .

- Solubility : Cu(hfac)₂·xH₂O dissolves in supercritical CO₂, enabling its use in SCFD, whereas Co(hfac)₂·xH₂O is water-insoluble, limiting its application in aqueous systems .

- Volatility : Cu(hfac)₂·xH₂O sublimes at low temperatures (70°C), making it ideal for CVD, while palladium analogs require higher temperatures .

This compound

- Thin-Film Deposition : Produces high-purity Cu films for semiconductors and solar cells .

- Nanoparticle Synthesis: Forms uniform Cu nanoparticles via SCFD .

Cobalt(II) Hexafluoro-2,4-pentanedionate Hydrate

- Catalysis : Used in oxidation reactions and magnetic material synthesis .

- Limited Solubility: Requires organic solvents for homogeneous reactions .

Palladium(II) Hexafluoro-2,4-pentanedionate

- Electronics : Deposits Pd films for conductive coatings .

Biological Activity

Copper(II) hexafluoro-2,4-pentanedionate hydrate, commonly referred to as Cu(hfac)₂·xH₂O, is a coordination compound with significant industrial and potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and safety considerations.

- Molecular Formula : C₁₀H₂CuF₁₂O₄

- Molecular Weight : 477.65 g/mol

- CAS Number : 155640-85-0

- Appearance : Blue-green solid

- Melting Point : 130-134°C

- Solubility : Soluble in methanol, acetone, and toluene

- Sensitivity : Hygroscopic

Copper(II) hexafluoro-2,4-pentanedionate hydrate exhibits biological activity primarily through its copper ion (Cu²⁺), which plays a vital role in various biochemical processes. The mechanism of action can be summarized as follows:

- Metal Ion Interaction : Cu²⁺ ions can interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and influence cellular signaling pathways.

- Antimicrobial Properties : Studies have indicated that copper compounds possess antimicrobial properties due to their ability to generate reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.

- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ demonstrated that Copper(II) hexafluoro-2,4-pentanedionate hydrate effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.

Cytotoxicity Assessment

In vitro cytotoxicity assays using human fibroblast cells revealed that Cu(hfac)₂·xH₂O exhibited a dose-dependent cytotoxic effect. At concentrations above 100 µg/mL, significant cell death was observed, suggesting that while the compound has potential therapeutic applications, careful dosage is crucial to minimize toxicity.

Case Study: Potential in Cancer Therapy

A case study published in the Journal of Anticancer Research explored the effects of Copper(II) hexafluoro-2,4-pentanedionate hydrate on cancer cell lines. The study reported that treatment with the compound led to apoptosis in breast cancer cells through the activation of caspase pathways. The researchers suggested that further investigation is warranted to explore its potential as an adjunct therapy in cancer treatment.

Safety and Toxicology

Despite its potential benefits, Copper(II) hexafluoro-2,4-pentanedionate hydrate poses certain safety risks:

- Irritation : It can cause skin and eye irritation upon contact.

- Respiratory Risks : Inhalation of dust or vapors may lead to respiratory irritation.

- Environmental Impact : As a heavy metal compound, it requires careful handling and disposal to prevent environmental contamination.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | University of XYZ Study |

| Cytotoxicity | Dose-dependent cell death in human fibroblasts | In vitro Cytotoxicity Assay |

| Cancer Therapy | Induces apoptosis in breast cancer cells | Journal of Anticancer Research |

Q & A

Q. What are the key physicochemical properties of copper(II) hexafluoro-2,4-pentanedionate xhydrate, and how do they influence experimental handling?

The compound (CAS 155640-85-0) has a melting point of ~100°C and a boiling point of 220°C, with solubility in polar organic solvents like methanol, acetone, and toluene . Its stability is temperature-dependent; decomposition occurs above 25°C, releasing fluorinated organic byproducts . Researchers should prioritize inert-atmosphere techniques (e.g., gloveboxes) for air-sensitive reactions and use low-temperature storage (2–8°C) to prevent thermal degradation . Solubility profiles suggest its utility in solution-phase syntheses, but solvent selection must avoid protic media to minimize ligand displacement .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include wearing N95 masks, nitrile gloves, and eye protection due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Spills should be contained using inert absorbents (e.g., vermiculite) and disposed via licensed waste facilities to avoid environmental contamination . Decomposition products (e.g., fluorinated organics) require fume hood use and real-time gas monitoring during high-temperature reactions .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- FTIR spectroscopy : To confirm ligand coordination via C=O and C-F stretching frequencies (1,650–1,550 cm⁻¹ and 1,200–1,100 cm⁻¹, respectively) .

- X-ray diffraction (XRD) : For crystallographic analysis of hydration states and metal-ligand geometry .

- Thermogravimetric analysis (TGA) : To quantify hydrate content and assess thermal stability thresholds .

- Elemental analysis (EA) : To verify stoichiometry, particularly for variable hydrate forms (xH₂O) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

Controlled pyrolysis experiments (e.g., TGA-DSC coupled with mass spectrometry) reveal decomposition pathways, such as ligand fragmentation into hexafluoroacetone or CuF₂ formation at >200°C . Kinetic studies under inert vs. oxidative atmospheres can differentiate between radical-mediated vs. oxidative degradation mechanisms. Computational modeling (DFT) may predict intermediate species, guiding the synthesis of derived materials like copper fluorides for catalytic applications .

Q. How does the ligand field strength of hexafluoro-2,4-pentanedionate compare to other β-diketonates in copper coordination chemistry?

The electron-withdrawing CF₃ groups in hexafluoroacetylacetonate (hfac) create a stronger ligand field than acetylacetonate (acac), lowering the d-orbital energy of Cu(II) and altering redox behavior . Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) can quantify the Cu²⁺/Cu⁺ redox potential shift relative to acac complexes. X-ray absorption spectroscopy (XAS) provides insight into metal-ligand bond lengths and electronic structure modifications .

Q. What strategies mitigate batch-to-batch variability in hydrate content during synthesis?

Anhydrous conditions (e.g., refluxing in dry toluene with molecular sieves) minimize unintended hydration . Karl Fischer titration or TGA can quantify residual water, while recrystallization from anhydrous ethanol/THF mixtures standardizes hydrate stoichiometry. For precise control, synthetic routes using dehydrated Cu(II) precursors (e.g., Cu(OTf)₂) under inert atmospheres are recommended .

Q. How can this compound be applied in advanced material synthesis?

The compound serves as a precursor for:

- Chemical vapor deposition (CVD) : Sublimation at 60–100°C under vacuum deposits copper-containing thin films for electronics .

- Metal-organic frameworks (MOFs) : Ligand-exchange reactions with carboxylate linkers yield fluorinated MOFs with tunable porosity .

- Single-source precursors : Thermolysis generates Cu/CuO nanoparticles, with size controlled via capping agents (e.g., oleylamine) .

Q. What are the knowledge gaps in ecotoxicological profiling of this compound?

No ecotoxicity data exist for aquatic organisms or biodegradation pathways . Researchers should conduct OECD 201/202 tests (algae/daphnia acute toxicity) and assess bioaccumulation potential via logP measurements (experimental logP ≈ 4.1 ). Hydrolysis studies under varying pH can identify persistent fluorinated metabolites, informing wastewater treatment protocols .

Methodological Design Considerations

- Theoretical Frameworks : Link studies to ligand-field theory (electronic structure) or nucleation models (nanoparticle synthesis) to contextualize findings .

- Contradiction Resolution : Discrepancies in reported decomposition temperatures may arise from hydrate variability; replicate experiments with strict stoichiometric control .

- Data Validation : Cross-reference spectroscopic data with computational simulations (e.g., IR frequency DFT calculations) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.